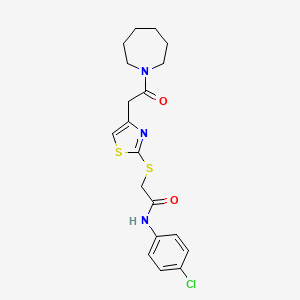![molecular formula C10H18F2N2O2 B2753419 rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate CAS No. 2402789-21-1](/img/structure/B2753419.png)
rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is a synthetic compound with the molecular formula C10H18F2N2O2 and a molecular weight of 236.2589 . This compound is characterized by the presence of a cyclopentyl ring substituted with amino and difluoro groups, and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and difluoro groups on the cyclopentyl ring can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate can be compared with other similar compounds, such as:
- rac-tert-butylN-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate
- rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate These compounds share structural similarities but differ in the specific substituents on the cyclopentyl ring. The unique combination of amino and difluoro groups in this compound contributes to its distinct chemical properties and potential applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOONEHWEPPYREX-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B2753342.png)
![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2753344.png)


![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2753347.png)
![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)
![3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2753350.png)
![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)
![N-(2-chlorophenyl)-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2753352.png)

![8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753358.png)
